N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring, and an ethylbutanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 4-chlorophenacyl bromide can react with thiourea in the presence of a base like potassium hydroxide to form 4-(4-chlorophenyl)-1,3-thiazole.
Amidation: The thiazole derivative is then subjected to an amidation reaction with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens and nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives, nitrothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. Thiazole derivatives are known to inhibit the growth of various microorganisms.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent. Thiazole derivatives have shown promise in the treatment of various inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pesticides due to its ability to inhibit the growth of harmful pests and fungi.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and other inflammatory mediators. Additionally, it may affect the signaling pathways involved in pain perception and immune response.
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide can be compared with other similar thiazole derivatives:
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: This compound has a similar structure but with a chloroacetamide side chain instead of an ethylbutanamide side chain. It exhibits similar antimicrobial properties but may differ in its pharmacokinetic profile.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group and a valine residue, showing potential as an antimicrobial and antioxidant agent. Its structure and biological activities differ significantly from this compound.
Conclusion
This compound is a versatile thiazole derivative with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new derivatives with enhanced biological activities.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-10(4-2)14(19)18-15-17-13(9-20-15)11-5-7-12(16)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUIZQMUDNVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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